Tert-butyl 4-benzyl-3-methylpiperazine-1-carboxylate
Description
Tert-butyl 4-benzyl-3-methylpiperazine-1-carboxylate is an organic compound with the molecular formula C17H26N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in chemical research and pharmaceutical applications due to its unique structural properties.
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl 4-benzyl-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-14-12-19(16(20)21-17(2,3)4)11-10-18(14)13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3 |
InChI Key |
BUMAXIOXNGSRRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1CC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-benzyl-3-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with benzyl bromide and methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-benzyl-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced forms of the benzyl or methyl groups.
Substitution: Substituted derivatives at the benzyl or methyl positions.
Scientific Research Applications
Tert-butyl 4-benzyl-3-methylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-benzyl-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
- Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-benzyl-3-methylpiperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential pharmaceutical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
